Carbanilic acid, o-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride Carbanilic acid, o-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride
Brand Name: Vulcanchem
CAS No.: 60558-08-9
VCID: VC18432300
InChI: InChI=1S/C19H30N2O3.ClH/c1-2-3-15-23-18-11-7-6-10-17(18)20-19(22)24-16-14-21-12-8-4-5-9-13-21;/h6-7,10-11H,2-5,8-9,12-16H2,1H3,(H,20,22);1H
SMILES:
Molecular Formula: C19H31ClN2O3
Molecular Weight: 370.9 g/mol

Carbanilic acid, o-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride

CAS No.: 60558-08-9

Cat. No.: VC18432300

Molecular Formula: C19H31ClN2O3

Molecular Weight: 370.9 g/mol

* For research use only. Not for human or veterinary use.

Carbanilic acid, o-butoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride - 60558-08-9

Specification

CAS No. 60558-08-9
Molecular Formula C19H31ClN2O3
Molecular Weight 370.9 g/mol
IUPAC Name 2-(azepan-1-ium-1-yl)ethyl N-(2-butoxyphenyl)carbamate;chloride
Standard InChI InChI=1S/C19H30N2O3.ClH/c1-2-3-15-23-18-11-7-6-10-17(18)20-19(22)24-16-14-21-12-8-4-5-9-13-21;/h6-7,10-11H,2-5,8-9,12-16H2,1H3,(H,20,22);1H
Standard InChI Key SADLGCSRZLKCDH-UHFFFAOYSA-N
Canonical SMILES CCCCOC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCCC2.[Cl-]

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure comprises three primary components:

  • A carbanilic acid backbone (phenyl carbamate), which provides a planar aromatic system for potential π-π interactions.

  • An o-butoxy substituent (-OC₄H₉) at the ortho position of the phenyl ring, enhancing lipophilicity and influencing steric interactions.

  • A 2-(hexahydro-1H-azepin-1-yl)ethyl ester group, introducing a seven-membered saturated nitrogen heterocycle (azepane) linked via an ethyl spacer. The hydrochloride salt form improves aqueous solubility by introducing a counterion (Cl⁻) .

The canonical SMILES representation (CCCCOC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCCC2.[Cl-]) and InChIKey (SADLGCSRZLKCDH-UHFFFAOYSA-N) confirm these connectivity patterns .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₃₁ClN₂O₃
Molecular Weight370.9 g/mol
IUPAC Name2-(Azepan-1-ium-1-yl)ethyl N-(2-butoxyphenyl)carbamate; chloride
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds13

Synthesis and Reaction Pathways

Stepwise Synthesis Protocol

The compound is synthesized via a three-step sequence:

  • Carbanilic Acid Derivative Formation: Reaction of 2-aminophenol with butyl bromide under basic conditions yields o-butoxyaniline.

  • Esterification: Coupling o-butoxyaniline with 2-(hexahydro-1H-azepin-1-yl)ethanol using carbonyldiimidazole (CDI) in dichloromethane forms the ethyl ester.

  • Salt Formation: Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
CarbanilationK₂CO₃, DMF, 80°C72%
EsterificationCDI, DCM, rt, 12h65%
Salt FormationHCl (g), EtOH, 0°C89%

Reaction progress is monitored via thin-layer chromatography (TLC; Rf = 0.3 in EtOAc/hexane 1:1) and confirmed by mass spectrometry.

Byproduct Analysis and Purification

Major byproducts include:

  • Unreacted o-butoxyaniline (removed via aqueous wash).

  • Diethylcarbamate derivatives (separated by column chromatography).
    Final purification employs recrystallization from ethanol/water (4:1), yielding white crystalline solids with >98% purity.

SpeciesRouteLD₅₀ (mg/kg)Effects Observed
MouseSubcutaneous200Lethargy, respiratory depression

Chronic toxicity studies are absent, necessitating caution in long-term exposure assessments.

Future Directions and Research Gaps

  • Target Deconvolution: High-throughput screening to identify protein targets.

  • Structure-Activity Relationships (SAR): Modifying the butoxy chain length and azepane ring size.

  • Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator